The compound is classified as a bifunctional small molecule that targets specific proteins for degradation. Its development is part of a broader effort to create targeted therapies for castration-resistant prostate cancer, particularly those resistant to conventional treatments like enzalutamide and abiraterone. PROTAC AR-V7 degrader-1 has been shown to possess high selectivity and potency, with a degradation concentration (DC50) of approximately 0.32 micromolar for AR-V7, indicating its effectiveness in reducing the levels of this resistant protein in cancer cells .
The synthesis of PROTAC AR-V7 degrader-1 involves several key steps:
PROTAC AR-V7 degrader-1 features a complex molecular structure comprising three primary components:
The molecular weight of PROTAC AR-V7 degrader-1 exceeds 700 daltons, which is typical for PROTACs due to their bifunctional nature .
The primary chemical reaction involved in the action of PROTAC AR-V7 degrader-1 is its interaction with both the androgen receptor and the E3 ligase:
The mechanism of action for PROTAC AR-V7 degrader-1 involves several sequential steps:
This process effectively reduces levels of both full-length androgen receptors and their splice variants, contributing to overcoming drug resistance in prostate cancer.
PROTAC AR-V7 degrader-1 has significant applications in:
AR-V7 arises from alternative splicing of the androgen receptor gene, producing a truncated protein that excludes exons 4-7. This structural change eliminates the ligand-binding domain while preserving the DNA-binding domain and activation function 1 region. Consequently, AR-V7 translocates to the nucleus independent of androgen binding, functioning as a ligand-independent transcription factor that perpetually activates androgen receptor target genes [6] [7].
The biological significance of AR-V7 extends beyond its constitutive activity:
Table 1: Functional Domains of AR-FL vs. AR-V7
| Domain | Full-length Androgen Receptor (AR-FL) | AR-V7 |
|---|---|---|
| N-terminal transactivation domain (AF-1) | Present | Present |
| DNA-binding domain | Present | Present |
| Hinge region | Present | Truncated |
| Ligand-binding domain (AF-2) | Present | Absent |
| Nuclear localization signal | Androgen-dependent | Constitutive |
| Transcriptional activity | Ligand-dependent | Ligand-independent |
Current androgen receptor-targeting therapeutics, including second-generation anti-androgens (enzalutamide, apalutamide, darolutamide) and androgen synthesis inhibitors (abiraterone), exclusively target the ligand-binding domain. Their mechanism relies on either competitive inhibition of androgen binding or suppression of androgen production. However, AR-V7's lack of a ligand-binding domain renders these agents ineffective, creating a critical therapeutic void [6] [7].
Key limitations include:
Proteolysis Targeting Chimeras represent a paradigm shift in oncology therapeutics, moving beyond occupancy-driven inhibition to event-driven protein degradation. These heterobifunctional molecules consist of three elements: a target protein-binding ligand, an E3 ubiquitin ligase recruiting moiety, and a connecting linker. PROTACs catalyze polyubiquitination of target proteins, leading to proteasomal degradation [4] [8].
Table 2: PROTACs vs. Traditional Inhibitors in Oncology
| Characteristic | Traditional Inhibitors | PROTAC Degraders |
|---|---|---|
| Mechanism | Occupancy-driven inhibition | Event-driven degradation |
| Target scope | Proteins with deep binding pockets | Undruggable targets (e.g., transcription factors) |
| Efficacy determinant | Sustained binding affinity | Ternary complex formation efficiency |
| Resistance to mutations | Often compromised | Potentially maintained |
| Duration of effect | Dependent on pharmacokinetics | Extended post-degradation |
The development of PROTAC AR-V7 degrader-1 exemplifies rational PROTAC engineering to address splice variant challenges:
Alternative approaches include molecular glue degraders (e.g., Weill Cornell's investigational compounds) that induce neoteric interactions between AR-V7 and E3 ligases, though none have reached clinical development as of 2025 [9]. Covalent destabilizers like EN1441 target cysteine residues in intrinsically disordered regions but remain preclinical [7].
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5